tert-Butyl 3-(5-bromopyridin-2-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(5-bromopyridin-2-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H21BrN2O2 It is a derivative of piperidine and pyridine, featuring a bromine atom at the 5-position of the pyridine ring and a tert-butyl ester group at the piperidine nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(5-bromopyridin-2-yl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(5-bromopyridin-2-yl)piperidine and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. A base such as triethylamine is often used to neutralize the hydrochloric acid generated during the reaction.
Procedure: The 3-(5-bromopyridin-2-yl)piperidine is dissolved in an appropriate solvent like dichloromethane. Tert-butyl chloroformate is then added dropwise to the solution, followed by the addition of triethylamine. The reaction mixture is stirred at room temperature for several hours until completion.
Purification: The crude product is purified by column chromatography to obtain the desired this compound in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, industrial production may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure product quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(5-bromopyridin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding pyridine derivative.
Oxidation Reactions: Oxidation of the piperidine ring can lead to the formation of N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized pyridine derivatives, while reduction reactions typically produce dehalogenated compounds.
Scientific Research Applications
tert-Butyl 3-(5-bromopyridin-2-yl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological pathways and mechanisms. Its ability to interact with specific proteins and enzymes makes it a useful tool in biochemical research.
Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(5-bromopyridin-2-yl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and the tert-butyl ester group can interact with the active sites of target proteins, affecting their function and activity. The compound’s ability to undergo various chemical reactions also allows it to be modified for specific biological targets.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-(5-bromopyridin-3-yl)piperidine-1-carboxylate: Similar structure but with the bromine atom at the 3-position of the pyridine ring.
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Contains a piperazine ring instead of a piperidine ring.
tert-Butyl 2-(pyridin-2-yl)piperidine-1-carboxylate: Lacks the bromine atom on the pyridine ring.
Uniqueness
tert-Butyl 3-(5-bromopyridin-2-yl)piperidine-1-carboxylate is unique due to the specific positioning of the bromine atom on the pyridine ring and the tert-butyl ester group on the piperidine nitrogen. This unique structure allows for specific interactions with biological targets and provides versatility in chemical synthesis.
Properties
IUPAC Name |
tert-butyl 3-(5-bromopyridin-2-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-4-5-11(10-18)13-7-6-12(16)9-17-13/h6-7,9,11H,4-5,8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAMPBRXGVEXCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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